molecular formula C20H21ClN4S B11339915 4-[4-(3-Chlorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-[4-(3-Chlorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B11339915
M. Wt: 384.9 g/mol
InChI Key: OBJAJBWYMHDXTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-Chlorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a benzothieno pyrimidine core

Preparation Methods

The synthesis of 4-[4-(3-Chlorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the chlorophenyl and benzothieno pyrimidine moietiesThe final step involves the cyclization to form the benzothieno pyrimidine core under specific reaction conditions .

Chemical Reactions Analysis

4-[4-(3-Chlorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the piperazine ring or the chlorophenyl group.

    Cyclization: The formation of the benzothieno pyrimidine core involves cyclization reactions under specific conditions.

Scientific Research Applications

4-[4-(3-Chlorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(3-Chlorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets in the body. The piperazine ring and the chlorophenyl group are crucial for its binding affinity to these targets. The compound may modulate various biochemical pathways, leading to its observed pharmacological effects .

Properties

Molecular Formula

C20H21ClN4S

Molecular Weight

384.9 g/mol

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C20H21ClN4S/c21-14-4-3-5-15(12-14)24-8-10-25(11-9-24)19-18-16-6-1-2-7-17(16)26-20(18)23-13-22-19/h3-5,12-13H,1-2,6-11H2

InChI Key

OBJAJBWYMHDXTP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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